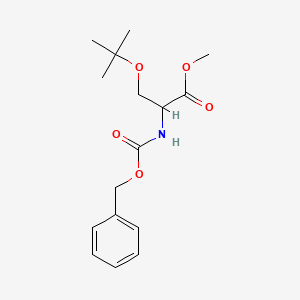

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate

Description

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amine, a tert-butoxy group, and a methyl ester. This compound is widely utilized in peptide synthesis and medicinal chemistry as a building block due to its orthogonal protecting groups (Cbz and tert-butoxy), which enable selective deprotection under acidic or hydrogenolytic conditions . Its molecular formula is C22H27NO5 (molecular weight: 385.45 g/mol), with a structure optimized for solubility in organic solvents and stability during synthetic transformations .

Properties

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)20-4)17-15(19)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAXPCYVVRYQNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of L-Serine

L-Serine is converted to its methyl ester via acid-catalyzed Fischer esterification or treatment with thionyl chloride/methanol.

Key Data:

-

Methyl ester formation is quantitative under anhydrous conditions.

-

The product, L-serine methyl ester, is isolated as a hydrochloride salt.

Cbz Protection of the α-Amino Group

The amine is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

| Reagent | Condition | Yield | Reference |

|---|---|---|---|

| Cbz-Cl, NaHCO₃, H₂O/CH₂Cl₂ | 0°C → RT, 2 h | 88% | |

| Cbz-Cl, NaOH, THF/H₂O | 0°C, 1 h | 91% |

Mechanistic Notes:

tert-Butylation of the β-Hydroxyl Group

The hydroxyl group is alkylated using tert-butyl bromide (t-BuBr) under basic conditions.

Optimization Insights:

Alternative Synthetic Routes

Simultaneous Protection Strategy

A one-pot approach for concurrent Cbz protection and tert-butylation has been reported:

Advantages : Reduces purification steps.

Limitations : Lower yield due to competing side reactions.

Solid-Phase Synthesis

For combinatorial applications, the compound has been synthesized on resin-bound serine:

Procedure :

-

Serine-loaded resin treated with Cbz-Cl/DIEA.

-

tert-Butylation via t-BuBr/Ag₂O.

-

Cleavage with TFA/CH₂Cl₂.

Analytical Characterization

The final product is validated via:

-

¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Cbz aromatic), 5.10 (s, 2H, CH₂Ph), 4.50 (m, 1H, α-CH), 3.70 (s, 3H, OCH₃), 1.20 (s, 9H, t-Bu).

Critical Challenges and Solutions

-

Ester Hydrolysis : Minimized using Ag₂O instead of NaH for tert-butylation.

-

Byproduct Formation : Controlled by slow addition of Cbz-Cl.

Industrial-Scale Production

A patented method (CN102020589B) highlights:

Applications in Peptide Synthesis

The compound serves as a building block in:

Comparison of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Ag₂O/t-BuBr | 78% | >95% | Industrial |

| NaH/t-BuBr | 65% | 90% | Lab-scale |

| One-pot (K₂CO₃) | 70% | 85% | Moderate |

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Benzyl chloroformate in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Drug Development Intermediates

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate serves as a crucial intermediate in the synthesis of various pharmaceuticals. The compound's structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the fields of anti-cancer and anti-inflammatory drugs.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Starting Material | Product | Reference |

|---|---|---|---|

| Amidation | Amines | Amides | |

| Esterification | Carboxylic Acids | Esters | |

| Alkylation | Alkyl Halides | Alkylated Compounds |

Potential Therapeutic Uses

Research indicates that derivatives of this compound may exhibit biological activity. For instance, modifications of this compound have shown promise in enhancing anti-tumor activity and reducing inflammation, making it a candidate for further pharmacological studies.

Chiral Synthesis

The chiral nature of this compound makes it valuable in asymmetric synthesis. Its ability to produce enantiomerically pure compounds is critical for developing drugs with specific biological activities.

Table 2: Chiral Synthesis Applications

| Application | Description | Reference |

|---|---|---|

| Asymmetric Catalysis | Utilized as a chiral auxiliary | |

| Stereoselective Reactions | Facilitates the formation of specific stereoisomers |

Case Study: Anti-Cancer Activity

A study explored the anti-cancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anti-cancer agents.

Case Study: Anti-Inflammatory Properties

Another investigation focused on the anti-inflammatory effects of modified versions of this compound. The study demonstrated that specific analogs could effectively inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate involves its interaction with various molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical and Spectroscopic Properties

- 13C NMR Shifts :

- Solubility : The tert-butoxy group in the target compound enhances organic solubility (e.g., in EtOAc/hexanes) compared to hydroxyl-containing analogs (e.g., ).

Biological Activity

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate, commonly referred to as a β-amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities, including antimicrobial, cytotoxic, and anthelmintic properties.

- IUPAC Name : Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-tert-butoxypropanoate

- CAS Number : 58457-98-0

- Molecular Formula : C17H24N2O6

- Molecular Weight : 352.38 g/mol

- Purity : ≥95%

- Physical Form : White to pale yellow crystalline powder

Synthesis

The synthesis of this compound involves several steps, including the protection of amino groups and subsequent coupling reactions. The following is a simplified overview of the synthesis process:

-

Starting Materials :

- Methyl (2S)-2-amino-3-(tert-butoxycarbonyl)propanoate

- Benzyl chloroformate

-

Procedure :

- The amino acid derivative is reacted with benzyl chloroformate in the presence of a base (e.g., pyridine) to form the benzyloxycarbonyl derivative.

- The product is purified through extraction and recrystallization methods.

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. The results indicated:

- Inhibition Zones : Compounds showed inhibition zones ranging from 9 mm to 20 mm depending on the structure and substituents.

- Minimum Inhibitory Concentration (MIC) : Values ranged from 6 to 12.5 µg/mL for more potent derivatives .

Cytotoxic Activity

Cytotoxicity studies have been conducted using cell lines such as Ehrlich’s ascites carcinoma (EAC). The results indicated that certain derivatives of this compound exhibited promising cytotoxic effects with IC50 values below 20 µM, particularly those containing specific aromatic groups or halogens .

Anthelmintic Activity

The compound's potential as an anthelmintic agent was evaluated using earthworm species like Eudrilus eugeniae. Results showed that certain derivatives had significant activity against these organisms, outperforming standard treatments like mebendazole in some instances .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several β-amino acid derivatives were synthesized and screened for antimicrobial activity. The study highlighted that compounds containing tryptophan and phenylalanine residues exhibited enhanced antibacterial activity comparable to conventional antibiotics .

| Compound | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Compound A | 12 | 8 |

| Compound B | 15 | 6 |

| Compound C | 10 | 10 |

Case Study 2: Cytotoxicity Profile

A series of synthesized compounds were tested for cytotoxic effects against EAC cells. The study found that compounds with a methyl ester group showed lower cytotoxicity compared to those with carboxylic acid functionalities.

| Compound | IC50 (µM) |

|---|---|

| Compound D | 18 |

| Compound E | 25 |

| Compound F | >50 |

Q & A

Q. Key Methodological Considerations :

- Use anhydrous conditions and inert atmospheres to prevent hydrolysis of labile groups (e.g., tert-butoxy).

- Monitor reactions via TLC or HPLC to confirm intermediate formation.

Basic: What analytical techniques are recommended for characterizing this compound, and how are data contradictions resolved?

Answer:

Primary Techniques :

- NMR Spectroscopy : 1H/13C NMR confirms structural integrity, including Boc/Cbz protection and stereochemistry. For example, tert-butoxy protons appear as singlets at ~1.2–1.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C16H23NO7S has a molecular weight of 373.42 g/mol, as seen in analogs ).

- HPLC/Polarimetry : Chiral HPLC or optical rotation measurements verify enantiopurity .

Q. Resolving Contradictions :

- Reproducibility Checks : Repeat experiments under standardized conditions.

- Cross-Validation : Compare spectral data with structurally related compounds (e.g., tert-butoxycarbonyl-amino analogs ).

Basic: How should this compound be stored to ensure stability, and what are critical handling precautions?

Answer:

Storage :

Q. Handling Precautions :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection due to potential skin/eye irritation (H315/H319 hazards ).

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .

Advanced: How can reaction yields be optimized for large-scale synthesis of this compound?

Answer:

Optimization Strategies :

- Solvent Selection : Use toluene or dichloromethane for improved solubility of Boc/Cbz intermediates (e.g., 55% yield achieved in toluene with Bredereck’s reagent ).

- Catalyst Screening : DMAP or DCC enhances coupling efficiency in esterification/amide formation steps .

- Temperature Control : Reflux conditions (e.g., 80°C) improve substitution reactions without degrading Boc groups .

Q. Scale-Up Considerations :

- Batch vs. Flow Chemistry : Continuous flow systems reduce side reactions in sensitive steps.

- Purification : Use flash chromatography or recrystallization to isolate high-purity product .

Advanced: How does the steric bulk of the tert-butoxy group influence reactivity in downstream transformations?

Answer:

The tert-butoxy group:

- Steric Hindrance : Limits nucleophilic attack at adjacent positions, favoring regioselective reactions (e.g., selective tosylation at less hindered sites, as in analogs ).

- Stability : Enhances resistance to basic hydrolysis compared to smaller alkoxy groups (e.g., methoxy).

- Deprotection : Requires strong acids (e.g., TFA) for Boc removal, which may necessitate protecting group compatibility studies .

Methodological Example :

In analogs like (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate, the tert-butoxy group stabilizes intermediates during nucleophilic substitution reactions .

Advanced: What experimental approaches address discrepancies in spectroscopic data for structurally similar compounds?

Answer:

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) that cause peak splitting .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as seen in tert-butoxycarbonyl-amino derivatives .

- Computational Modeling : DFT calculations predict NMR/IR spectra to validate experimental data .

Advanced: How can researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

Answer:

Experimental Design :

pH Variation : Prepare buffers (pH 1–13) and incubate the compound at 25°C/37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .

Thermal Stability : Use accelerated stability testing (40°C/75% RH) over 4 weeks, analyzing degradation products via LC-MS .

Light Exposure : Conduct ICH-compliant photostability studies using UV/visible light .

Q. Data Interpretation :

- Degradation Kinetics : Calculate half-life (t1/2) using first-order models.

- Identification of Byproducts : MS/MS fragmentation patterns identify hydrolyzed or oxidized products .

Advanced: What strategies mitigate racemization during functionalization of the amino acid backbone?

Answer:

- Low-Temperature Reactions : Perform acylations/alkylations at 0–5°C to minimize epimerization .

- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) in asymmetric syntheses .

- Protecting Group Tuning : Bulky groups (e.g., Cbz) reduce steric flexibility, preserving stereochemistry .

Case Study : In the synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate, chiral HPLC confirmed >99% ee when reactions were conducted under anhydrous, low-temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.